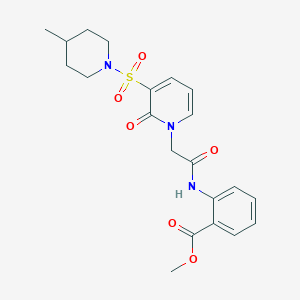
Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1781142-67-3 . It has a molecular weight of 229.28 . The compound is stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate . The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-11(8-12,15-4)5-6-13/h6H,5,7-8H2,1-4H3 .Wissenschaftliche Forschungsanwendungen
Chiral Auxiliaries and N-heterocycle Synthesis
Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate is related to the broader class of chemicals used in the stereoselective synthesis of amines and their derivatives. A closely related compound, tert-butanesulfinamide, has been extensively utilized as an enantiopure chiral auxiliary, setting a gold standard for asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are significant as they represent structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Environmental Occurrence and Fate of SPAs
Synthetic phenolic antioxidants (SPAs), including tert-butyl-based compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), have been widely used in various industrial applications to retard oxidative reactions. These compounds, due to their extensive usage, have been detected in multiple environmental matrices and human tissues, raising concerns about their potential health impacts. Research has highlighted the need for understanding the environmental behavior, human exposure pathways, and toxicity of these compounds to mitigate their adverse effects (Liu & Mabury, 2020).
Nonchromatographic Bioseparation Processes
The tert-butyl group's inclusion in bioseparation technologies, such as three-phase partitioning (TPP), has shown significant promise. TPP has been recognized for its efficiency, economy, and scalability in separating and purifying bioactive molecules from natural sources, which are crucial for applications in food, cosmetics, and medicine. This technique's versatility underscores the importance of tert-butyl-based compounds in innovative separation technologies (Yan et al., 2018).
Fuel Oxygenate Biodegradation
Ethyl tert-butyl ether (ETBE), a gasoline oxygenate similar in structure to tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate, has been studied for its biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, providing insights into potential environmental remediation strategies for tert-butyl-based contaminants. The biodegradation process involves several intermediate compounds, showcasing the complexity of microbial interactions with tert-butyl-based ethers (Thornton et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-11(8-12,15-4)5-6-13/h6H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBMBFLRXJOGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


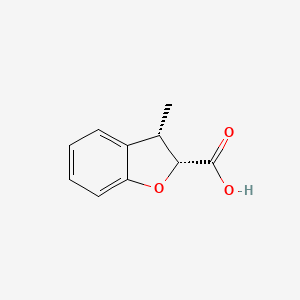
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2445356.png)
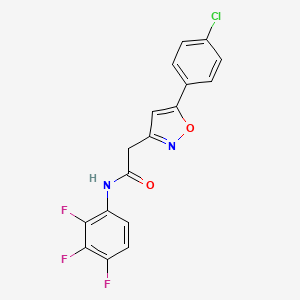
![2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2445360.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2445361.png)
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2445362.png)
![3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea](/img/structure/B2445365.png)
![3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445367.png)
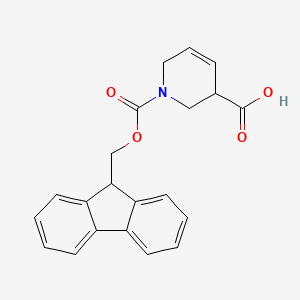
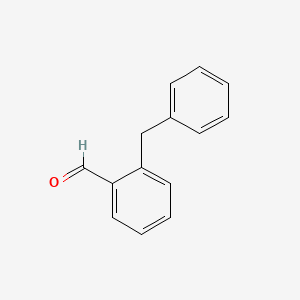
![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2445373.png)
![N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)
